N-(5-Amino-2-methylphenyl)-2-methoxybenzamide
Description
N-(5-Amino-2-methylphenyl)-2-methoxybenzamide is a benzamide derivative characterized by a 2-methoxybenzoyl group attached to a 5-amino-2-methylphenylamine moiety. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-7-8-11(16)9-13(10)17-15(18)12-5-3-4-6-14(12)19-2/h3-9H,16H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUUVCVSCUXZME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-methylphenyl)-2-methoxybenzamide typically involves the following steps:
Nitration: The starting material, 2-methoxybenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in acidic conditions.
Amidation: The resulting 5-amino-2-methylphenylamine is then reacted with 2-methoxybenzoyl chloride in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the amino group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(5-Amino-2-methylphenyl)-2-methoxybenzamide has several research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound can be used in the synthesis of polymers and advanced materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-methylphenyl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their substituents, molecular weights, and reported bioactivities:
Key Differences and Implications
The indenyl group in the PCSK9 inhibitor () likely improves hydrophobic interactions with the target protein’s binding pocket, a feature absent in the parent compound. Cyprosulfamide’s sulfonyl group increases polarity, making it suitable for agricultural applications as a herbicide modifier .
Synthetic Accessibility: The parent compound is likely synthesized via amide coupling between 2-methoxybenzoyl chloride and 5-amino-2-methylaniline, a method analogous to aminonitrile benzoylation described in . Microwave-assisted synthesis () could optimize yield and purity compared to traditional reflux methods used for similar benzamides.
The methyl group on the aniline ring may reduce metabolic degradation by sterically hindering oxidative enzymes.
Biological Activity
N-(5-Amino-2-methylphenyl)-2-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzamide core with an amino group and a methoxy group, which contribute to its chemical reactivity and biological interactions. The presence of these functional groups enhances its solubility and ability to interact with various biological targets, making it a candidate for further pharmacological studies.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The amino group can form hydrogen bonds, while the methoxy group may influence lipophilicity and membrane permeability. These interactions can modulate enzyme activities or receptor signaling pathways, leading to various pharmacological effects.
Antiviral Properties
Recent studies have highlighted the antiviral potential of this compound derivatives, particularly in inhibiting hepatitis C virus (HCV) replication. The mechanism involves increasing intracellular levels of antiviral proteins, such as APOBEC3G, which play a crucial role in viral inhibition .
Antioxidant Activity
Research has also indicated that this compound exhibits antioxidant properties, which may contribute to its therapeutic potential against oxidative stress-related diseases. The antioxidant capacity has been assessed through various assays, demonstrating significant activity compared to standard antioxidants .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, we can compare it with related compounds:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| N-(5-Amino-2-methylphenyl)acetamide | Amino group only | Limited antiviral activity |
| N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine | Additional pyridine ring | Moderate antibacterial activity |
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide | Similar benzamide structure | Anti-HBV activity through A3G modulation |
The comparative analysis shows that the presence of both amino and methoxy groups in this compound enhances its biological activity compared to other derivatives.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Antiviral Activity Against HCV : A study demonstrated that derivatives of this compound could effectively inhibit HCV replication in vitro by enhancing intracellular A3G levels .
- Antioxidant Efficacy : Another research highlighted the compound's ability to scavenge free radicals, indicating its potential use as an antioxidant agent in therapeutic applications .
- Cell Proliferation Inhibition : In vitro assays showed that certain derivatives exhibited antiproliferative effects on cancer cell lines, suggesting potential applications in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
